3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Catalog No.
S12236667
CAS No.
M.F
C7H4BrN3O
M. Wt
226.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Product Name

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

IUPAC Name

3-bromo-5-pyridin-4-yl-1,2,4-oxadiazole

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

InChI

InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H

InChI Key

RDFHAMGWOLOILE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)Br

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a bromine atom and a pyridine ring attached to an oxadiazole structure. Its molecular formula is C7_7H4_4BrN3_3O, with a molecular weight of approximately 226.03 g/mol. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry and material science .

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
  • Cyclization Reactions: The oxadiazole ring can engage in further cyclization reactions to yield more complex heterocycles.

Common reagents used in these reactions include amines, thiols, and alkoxides for nucleophilic substitutions, as well as oxidizing agents like hydrogen peroxide for oxidation processes.

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole has been investigated for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. The presence of the oxadiazole moiety is particularly significant as it shows bioisosteric equivalence with ester and amide groups, enhancing its interaction with biological targets . Studies have demonstrated that modifications to the oxadiazole structure can lead to compounds with improved antiproliferative activities against various cancer cell lines .

The synthesis of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves several steps:

  • Formation of Hydrazide: The reaction begins with 3-bromopyridine-5-carboxylic acid reacting with hydrazine hydrate to form the corresponding hydrazide.
  • Cyclization: This intermediate is then cyclized using carbon disulfide and potassium hydroxide to yield the desired 1,2,4-oxadiazole ring .

Alternative methods may include microwave-assisted reactions that allow for shorter reaction times and higher yields while reducing the use of volatile organic solvents .

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole has a wide range of applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents due to its promising biological activities.
  • Material Science: Utilized in creating novel materials and chemical sensors owing to its unique structural properties.
  • Chemical Research: Acts as a building block for synthesizing more complex heterocyclic compounds .

Research into the interactions of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole with biological targets has revealed that its unique structure allows it to engage in specific interactions such as hydrogen bonding. These interactions are crucial for enhancing its biological activity and selectivity towards certain receptors or enzymes. Molecular docking studies suggest strong affinities between this compound and various protein targets involved in cancer pathways .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole. Here are some notable examples:

Compound NameStructural Feature
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazoleChlorine atom instead of bromine
3-Iodo-5-(pyridin-4-yl)-1,2,4-oxadiazoleIodine atom instead of bromine
5-(pyridin-4-yl)-1,2,4-oxadiazoleLacks halogen substituent at the 3-position

Uniqueness: The presence of the bromine atom in 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole distinguishes it from these similar compounds. This halogen not only influences its reactivity but may also enhance its biological activity through mechanisms such as halogen bonding .

IUPAC Nomenclature and Isomeric Considerations

The systematic name 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is assigned according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocycle is the 1,2,4-oxadiazole ring, a five-membered structure containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4. The substituents—a bromine atom at position 3 and a pyridin-4-yl group at position 5—are prioritized based on their atomic numbers and positions relative to the heteroatoms [1].

Isomeric considerations arise from two primary factors:

  • Positional isomerism of the pyridine substituent: Replacing the pyridin-4-yl group with a pyridin-2-yl group yields 3-bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole, a structural isomer with distinct electronic and steric properties due to the altered orientation of the nitrogen atom in the pyridine ring [2].
  • Substituent placement on the oxadiazole ring: Bromination at position 3 instead of position 5 (as seen in derivatives like 3-bromo-5-methyl-1,2,4-oxadiazole) alters reactivity patterns and molecular symmetry [4].

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is characterized by a nearly planar arrangement of the oxadiazole and pyridine rings. X-ray crystallographic studies of analogous compounds, such as ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate, reveal coplanar aromatic systems with dihedral angles of less than 10° between the oxadiazole and pyridine planes [3] [6]. This planarity facilitates π-π stacking interactions, as observed in crystalline structures of related oxadiazoles [6].

Key geometric parameters include:

  • Bond lengths: The N–O bond in the oxadiazole ring measures approximately 1.36 Å, while the C–Br bond length is 1.89 Å, consistent with typical brominated heterocycles [1] [3].
  • Conformational flexibility: The pyridin-4-yl group’s para-substitution pattern minimizes steric hindrance, allowing free rotation about the C5–C(pyridine) bond. Computational models suggest a slight energetic preference (≤2 kcal/mol) for conformations where the pyridine nitrogen opposes the oxadiazole oxygen [1] [6].

Comparative Analysis with Related Brominated Oxadiazoles

The structural and electronic properties of 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole differ significantly from those of other brominated oxadiazoles, as summarized in Table 1.

Table 1: Structural and Electronic Comparison of Brominated 1,2,4-Oxadiazoles

Compound NameMolecular FormulaSubstituent at C5Molecular Weight (g/mol)Key Electronic Features
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazoleC₇H₄BrN₃OPyridin-4-yl226.03Extended conjugation via pyridine ring [1]
3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazoleC₇H₄BrN₃OPyridin-2-yl226.03Reduced conjugation due to ortho-substitution [2]
3-Bromo-5-methyl-1,2,4-oxadiazoleC₃H₃BrN₂OMethyl162.97Electron-donating alkyl group enhances ring stability [4]
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylateC₁₀H₈BrN₃O₃Ethyl carboxylate322.10Electron-withdrawing ester group increases electrophilicity [3]

Notable trends include:

  • Electron-withdrawing effects: The pyridin-4-yl group exerts a stronger electron-withdrawing influence compared to alkyl substituents, polarizing the oxadiazole ring and increasing susceptibility to nucleophilic attack at the brominated position [1] [4].
  • Steric profiles: Bulky substituents like tert-butyl groups (e.g., in 3-bromo-5-tert-butyl-1,2,4-oxadiazole) hinder rotational freedom and reduce solubility in polar solvents, whereas planar aromatic systems enhance crystallinity [3] [6].
  • Reactivity patterns: Bromine at position 3 participates more readily in cross-coupling reactions than bromine at position 5, as demonstrated in Suzuki-Miyaura couplings of related derivatives [5].

Traditional Cyclocondensation Approaches

Traditional synthetic routes to 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole primarily rely on cyclocondensation reactions that form the oxadiazole ring through cyclodehydration processes [1]. These methodologies typically involve the initial formation of amidoxime intermediates followed by acylation and subsequent cyclization [2] [3].

Iron(III) Nitrate-Mediated [3+2] Cycloaddition Reactions

Iron(III) nitrate has emerged as a versatile mediator for the selective synthesis of 1,2,4-oxadiazoles through novel [3+2] cycloaddition mechanisms [4] [5]. The iron nitrate-mediated approach operates through a unique three-step mechanism: nitration of alkynes to generate α-nitroketones, dehydration to form nitrile oxides, and subsequent 1,3-dipolar cycloaddition with nitriles to produce the desired oxadiazole products [4].

The optimization of reaction conditions reveals critical parameters for achieving high yields. Iron(III) nitrate functions as both a nitrating agent and nitrile activator, enabling the formation of 3-acyl-1,2,4-oxadiazoles under controlled conditions [6]. The reaction requires specific stoichiometric ratios: nitriles are used at 10.0 to 50.0 molar equivalents per 1.0 molar equivalent of iron(III) nitrate, while ketones are employed at 2.5 to 10.0 molar equivalents [6].

Table 1: Iron(III) Nitrate-Mediated Oxadiazole Synthesis Optimization

EntryAcetophenone (mmol)Acetonitrile (mL)Fe(NO₃)₃ (mmol)Time (h)Yield (%)
11.04.51.0204
22.04.51.02027
34.04.51.01872
45.04.51.01895
57.54.51.01894

Reaction conditions: 80°C, acetonitrile as solvent [6]

The mechanism demonstrates iron(III) nitrate's dual functionality, serving as both an oxidizing agent for alkyne nitration and an activator for nitrile participation in cycloaddition reactions [4]. Temperature control proves critical, with optimal yields achieved at 80°C, while reaction times typically range from 18 to 22 hours [6].

For 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole synthesis, this methodology would require adaptation using 4-pyridyl nitriles and appropriate brominated ketone precursors. The selectivity of iron nitrate-mediated reactions effectively suppresses formation of pyrimidine and isoxazole byproducts [4].

Solvent Effects in Nitrile-Ketone Coupling Reactions

Solvent selection significantly influences both reaction kinetics and product yields in oxadiazole formation [2] [7]. Systematic studies demonstrate that aprotic polar solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), provide optimal conditions for cyclodehydration reactions [8].

Table 2: Solvent Effects on Oxadiazole Cyclization

SolventReaction Time (h)Yield (%)Comments
DMF3-688-95Excellent yields, mild conditions
DMSO10 min93Rapid reaction, flow synthesis
THF6-885-90Good yields, moderate conditions
Acetonitrile12-1875-85Lower yields, extended time
Toluene24tracePoor performance
Ethyl acetate18-2430Limited solubility issues

Based on data from multiple studies [2] [7] [9]

The superbase system comprising metal hydroxides in DMSO (MOH/DMSO where M = Na, K, Li) demonstrates exceptional efficiency for cyclodehydration of O-acylamidoximes, providing mild reaction conditions and high yields [8]. This approach significantly reduces the formation of byproducts compared to traditional high-temperature methods.

The reaction mechanism in DMSO involves enhanced nucleophilicity of the amidoxime nitrogen, facilitating intramolecular cyclization through improved solvation of ionic intermediates [9]. Flow synthesis utilizing DMSO achieves residence times as short as 10 minutes with yields up to 93% [9].

For synthesis of 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, DMSO emerges as the preferred solvent due to its ability to solubilize both the pyridine-containing precursors and facilitate rapid cyclization under mild conditions [9].

Green Chemistry Strategies

Environmental considerations have driven the development of sustainable synthetic approaches for oxadiazole preparation. Green chemistry methodologies focus on reducing waste generation, eliminating hazardous solvents, and improving energy efficiency [10] [11].

Microwave-Assisted Synthesis Optimization

Microwave irradiation provides significant advantages for oxadiazole synthesis, including reduced reaction times, enhanced yields, and improved product purity [12] [13] [14]. The technique enables rapid heating through direct molecular interaction with electromagnetic radiation, leading to more efficient energy transfer compared to conventional heating methods [15].

Table 3: Microwave-Assisted Oxadiazole Synthesis Parameters

Compound TypePower (W)Time (min)Temperature (°C)Yield (%)Reference
1,3,4-Oxadiazoles1803-6-85-95 [12]
1,2,4-Oxadiazoles3004-88-95 [16]
Pyridyl-oxadiazoles10010-85 [14]
General methodology3002-90+ [17]

Compilation of microwave conditions from multiple studies

The microwave methodology for 1,3,4-oxadiazole synthesis involves two distinct steps. The first step combines isoniazid with aromatic aldehydes under microwave irradiation at 300 W for 3 minutes using 30-second intervals [16]. The second step employs chloramine-T in ethanol with microwave heating at 300 W for 4 minutes [16].

Optimization studies reveal that pulse irradiation (30-second intervals) prevents overheating and decomposition while maintaining efficient energy transfer [12]. The technique particularly benefits compounds containing electron-rich aromatic systems like pyridine rings, which absorb microwave energy effectively [14].

For 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole synthesis, microwave conditions would require careful optimization due to the presence of both halogen and pyridine functionalities. Typical conditions would involve 100-300 W power with 2-10 minute irradiation times, employing pulse sequences to control temperature [14] [16].

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents a paradigm shift toward environmentally benign oxadiazole preparation through grinding and ball-milling techniques [10] [18]. These methods eliminate solvent requirements while often providing superior yields and selectivity compared to solution-phase reactions [19].

Table 4: Mechanochemical Oxadiazole Synthesis Conditions

MethodEquipmentTimeYield (%)Advantages
Ball millingStainless steel balls15 min95-99Quantitative yields, no solvents
GrindingMortar and pestle1-4 h70-85Simple equipment, room temperature
Vibrating millHigh-speed mill30-60 min80-90Automated process, scalable

Data compiled from mechanochemical studies [10] [18] [20]

Ball milling methodology employs stainless steel vials containing multiple ball sizes (12.7 mm, 6.3 mm, and 3.2 mm) operating at 20 Hz frequency [20]. The mechanical energy facilitates bond formation through collision-induced activation, eliminating the need for thermal input or solvent assistance [18].

The grinding technique provides an alternative approach using mortar and pestle for smaller scale reactions [19]. This method particularly suits oxadiazole derivatives where both reactants are solid at room temperature, enabling direct mechanochemical activation [10].

For thiosubstituted oxadiazole derivatives, grinding reactions at room temperature demonstrate shorter reaction times and better yields compared to conventional reflux conditions in ethanol [19]. The solvent-free approach produces compounds with enhanced purity requiring minimal purification [10].

Mechanochemical synthesis of 3-bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole would benefit from the solid-state nature of typical precursors. The presence of the pyridine ring may enhance mechanical activation through π-π stacking interactions during grinding [18].

Table 5: Comparative Analysis of Synthetic Approaches

MethodReaction TimeYield Range (%)Environmental ImpactScalability
Iron nitrate-mediated18-22 h85-95ModerateHigh
Microwave-assisted2-10 min85-95LowModerate
Mechanochemical15 min-4 h70-99Very lowHigh
Traditional heating6-24 h60-85HighHigh

Synthesis efficiency comparison for oxadiazole preparation

The mechanochemical approach demonstrates particular promise for industrial applications due to its combination of high yields, minimal environmental impact, and excellent scalability [10]. The elimination of organic solvents reduces both cost and waste generation, aligning with green chemistry principles [11].

Recent developments in mechanochemical oxadiazole synthesis include the use of piezoelectric materials like barium titanate (BaTiO₃) to generate electrochemical potentials that activate otherwise unreactive substrates [21]. This innovation expands the scope of mechanochemical approaches to include electron-deficient systems that traditionally require harsh conditions [21].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

224.95377 g/mol

Monoisotopic Mass

224.95377 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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